7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Overview
Description
7-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a boronic acid derivative with a fluorine atom at the 7-position of the indazole ring and a boronic ester group at the 4-position. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Boronic Ester Formation: The compound can be synthesized through the reaction of 7-fluoro-1H-indazole with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a suitable catalyst (e.g., palladium) and base (e.g., potassium carbonate).
Cross-Coupling Reactions: Another method involves cross-coupling reactions, such as Suzuki-Miyaura coupling, where 7-fluoro-1H-indazole is reacted with an aryl halide in the presence of a palladium catalyst and a boronic acid or boronic ester.
Industrial Production Methods: Industrial-scale synthesis of this compound typically involves optimizing reaction conditions to achieve high yields and purity. This may include using continuous flow reactors, automated synthesis platforms, and large-scale purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the boronic ester group to a boronic acid.
Reduction: Reduction reactions can be performed to reduce the boronic ester group to boronic acid or other derivatives.
Substitution Reactions: Substitution reactions, such as nucleophilic substitution, can occur at the boronic ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Boronic Acids: Oxidation of the boronic ester group results in boronic acids.
Boronic Acid Derivatives: Reduction and substitution reactions can lead to various boronic acid derivatives, including boronic esters, boronic amides, and boronic thioesters.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for the construction of complex molecules. Its boronic ester group is particularly useful in cross-coupling reactions, making it valuable in the synthesis of pharmaceuticals, agrochemicals, and materials.
Biology: In biological research, the compound is used as a probe to study enzyme mechanisms and as a tool in the development of new bioactive molecules. Its fluorine atom can be used for fluorescence imaging and tracking in biological systems.
Medicine: The compound has potential applications in drug discovery and development. Its structural features make it a candidate for the design of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Industry: In the chemical industry, the compound is used in the synthesis of advanced materials, such as polymers and nanomaterials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole exerts its effects depends on its specific application. In drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The boronic ester group can form reversible covalent bonds with biological targets, modulating their activity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in disease pathways.
Receptors: It may bind to receptors, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a similar boronic ester group but differs in the heterocyclic ring structure.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boronic ester derivative with a different heterocyclic ring.
4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound features an aniline group instead of an indazole ring.
Uniqueness: 7-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is unique due to its combination of a fluorine atom and a boronic ester group on the indazole ring
Properties
IUPAC Name |
7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BFN2O2/c1-12(2)13(3,4)19-14(18-12)9-5-6-10(15)11-8(9)7-16-17-11/h5-7H,1-4H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQASWRRBFTDND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=NNC3=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186334-64-4 | |
Record name | 7-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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